N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-19(2)13(9-18-16(22)20-8-7-17-15(20)21)12-10-23-14-6-4-3-5-11(12)14/h3-6,10,13H,7-9H2,1-2H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRASYRAKZEMMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)N1CCNC1=O)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophenes and benzene derivatives.
Attachment of the dimethylaminoethyl group: This step might involve nucleophilic substitution reactions where a dimethylaminoethyl halide reacts with the benzo[b]thiophene derivative.
Formation of the oxoimidazolidine ring: This could be synthesized through cyclization reactions involving urea derivatives and appropriate carbonyl compounds.
Final coupling: The final step would involve coupling the benzo[b]thiophene derivative with the oxoimidazolidine carboxamide under suitable conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[b]thiophene moiety.
Reduction: Reduction reactions could target the oxoimidazolidine ring or the benzo[b]thiophene moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Key Observations:
Aromatic Systems: The benzothiophene in the target compound differs from quinoline () and benzamide () in electronic properties. Benzothiophene’s sulfur atom may enhance lipophilicity compared to oxygen/nitrogen-based aromatics .
Research Findings and Implications
Medicinal Chemistry: Quinoline carboxamides () exhibit modulation of kynurenine pathway enzymes, suggesting the target compound could explore similar targets with enhanced selectivity due to its benzothiophene group .
Catalysis : highlights the utility of N,O-bidentate groups in C–H activation. The target compound’s lack of such a group may limit catalytic applications but could be engineered for alternative reactivity .
Environmental Impact : Perfluorinated analogs () persist in environments due to fluorine’s stability. The target compound, lacking fluorine, may offer greener alternatives in industrial applications .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, efficacy against various cell lines, and overall therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiophene moiety and a dimethylaminoethyl side chain. Its molecular formula is with a molecular weight of approximately 346.47 g/mol. The structural diversity suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Biological Activity Overview
This compound has been evaluated for various biological activities, particularly its cytotoxic effects against cancer cell lines. The following sections summarize key findings from recent studies.
Recent studies have shown that this compound exhibits significant cytotoxic activity against several cancer cell lines, including breast cancer (MDA-MB-231), glioma, and HeLa cells. The mechanism of action primarily involves the induction of apoptosis, which is a critical pathway for cancer treatment.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.4 | Apoptosis induction |
| HeLa | 1.5 | DNA synthesis inhibition |
| Glioma | 0.8 | Apoptosis induction |
These results indicate that the compound acts as an antimetabolite, inhibiting de novo purine biosynthesis by targeting enzymes involved in DNA synthesis, such as inosine monophosphate dehydrogenase (IMPDH) .
Case Studies
A detailed investigation into the compound's effects was conducted using flow cytometry and Hoechst staining to confirm apoptosis in treated cells. Notably, compounds derived from similar scaffolds demonstrated varied potency based on structural modifications.
Case Study: MDA-MB-231 Cell Line
In a comparative study, the compound was tested alongside standard treatments like cisplatin. Results showed that this compound had an IC50 value significantly lower than that of cisplatin, indicating superior efficacy in inducing cell death .
Pharmacological Implications
The promising cytotoxic effects suggest that this compound could serve as a lead compound for developing new anticancer therapies. Further research is warranted to explore its pharmacokinetics, toxicity profiles, and potential for clinical application.
Q & A
How can researchers optimize the synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide?
Basic Research Question
Methodological Answer:
- Multi-step synthesis : Begin with benzothiophene derivatives and dimethylaminoethyl precursors. Use acetonitrile as a solvent under reflux (1–3 minutes) for initial coupling, followed by cyclization in DMF with iodine and triethylamine to form the imidazolidine ring .
- Reaction optimization : Adjust reaction time, temperature, and stoichiometry to improve yields. For example, ethanol as a solvent at 70°C may enhance yields compared to acetonitrile .
- Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation .
What analytical techniques are most reliable for confirming the structure and purity of this compound?
Basic Research Question
Methodological Answer:
- Spectroscopic characterization : Use and NMR to confirm substituent positions and connectivity. For example, peaks near δ 2.6–3.4 ppm in NMR indicate dimethylamino groups, while benzothiophene protons appear at δ 7.2–8.1 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects, as demonstrated for related benzothiazole carboxamides .
How should researchers design structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
Methodological Answer:
- Substituent variation : Synthesize analogs with modified benzothiophene, dimethylaminoethyl, or imidazolidine moieties. For instance, replacing dimethylamino with pyrrolidine alters lipophilicity and target binding .
- Biological assays : Test analogs in in vitro models (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity. Prioritize assays based on hypothesized targets (e.g., kinase or GPCR inhibition) .
- Computational modeling : Perform molecular docking or molecular dynamics simulations to predict binding affinities and guide SAR .
How can contradictory biological activity data across studies be resolved?
Advanced Research Question
Methodological Answer:
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to minimize variability .
- Orthogonal validation : Confirm activity using multiple assays (e.g., fluorescence polarization for binding, SPR for kinetics) .
- Meta-analysis : Compare datasets to identify confounding factors, such as impurities in synthesized batches or off-target effects .
What purification strategies are effective for isolating this compound?
Basic Research Question
Methodological Answer:
- Flash chromatography : Use gradients of ethyl acetate/hexane or methanol/dichloromethane to separate polar byproducts .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to enhance crystal purity .
- HPLC purification : Employ reverse-phase C18 columns for final purity validation (>95%) .
How can the stability of this compound under varying storage conditions be assessed?
Advanced Research Question
Methodological Answer:
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), or light to simulate long-term storage. Monitor degradation via LC-MS to identify breakdown products (e.g., hydrolysis of the imidazolidine ring) .
- Storage recommendations : Store lyophilized samples at -20°C under inert gas (e.g., argon) to prevent oxidation .
What strategies mitigate low yields during imidazolidine ring formation?
Basic Research Question
Methodological Answer:
- Catalyst screening : Test bases like triethylamine or DBU to facilitate cyclization. For example, iodine in DMF promotes sulfur elimination and ring closure .
- Microwave-assisted synthesis : Reduce reaction time and improve yields by 10–15% compared to conventional heating .
How can researchers investigate the compound’s interaction with biological targets?
Advanced Research Question
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., kinases) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to infer interaction mechanisms .
- Cellular thermal shift assays (CETSA) : Validate target engagement in live cells by monitoring protein stability shifts .
What computational tools predict the compound’s pharmacokinetic properties?
Advanced Research Question
Methodological Answer:
- ADMET prediction : Use software like SwissADME or ADMETLab to estimate solubility, permeability, and cytochrome P450 interactions .
- Metabolite identification : Employ in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolism pathways .
How can researchers address discrepancies in spectroscopic data between batches?
Advanced Research Question
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
